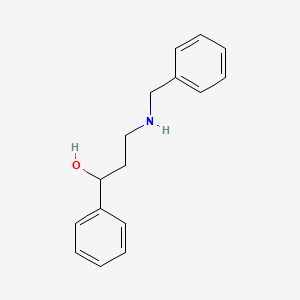

3-(Benzylamino)-1-phenylpropan-1-ol

Description

3-(Benzylamino)-1-phenylpropan-1-ol is a secondary amine derivative featuring a benzylamino group (-NH-CH₂-C₆H₅) attached to a propanol backbone with a terminal phenyl group. The benzylamino substituent contributes to its lipophilic character, while the hydroxyl and amine groups enable hydrogen bonding, influencing solubility and intermolecular interactions. Structural studies of such compounds often employ X-ray crystallography using programs like SHELXL, a widely recognized tool for small-molecule refinement .

Properties

IUPAC Name |

3-(benzylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-16(15-9-5-2-6-10-15)11-12-17-13-14-7-3-1-4-8-14/h1-10,16-18H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUDPASEMGLGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-1-phenylpropan-1-ol typically involves the reaction of benzylamine with a suitable precursor such as 1-phenylpropan-1-one. The reaction is often carried out under reductive amination conditions, where the ketone is first converted to an imine intermediate, followed by reduction to the desired amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-1-phenylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding amine using strong reducing agents.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles under basic or acidic conditions

Major Products

Oxidation: 3-(Benzylamino)-1-phenylpropan-1-one

Reduction: 3-(Benzylamino)-1-phenylpropan-1-amine

Substitution: Depending on the nucleophile, various substituted derivatives

Scientific Research Applications

3-(Benzylamino)-1-phenylpropan-1-ol is a chemical compound with the molecular formula C16H19NO . It is similar in structure to 3-amino-1-phenylpropanol, which is used as a building block in the synthesis of pharmaceutical intermediates, fine chemicals, and physiologically active substances . For example, 3-amino-1-phenylpropanol is a core intermediate in drugs like Fluoxetine, Nisoxetine, and Tomoxetine .

While specific applications of this compound were not found within the provided search results, research on related compounds can provide insight.

- Asymmetric Synthesis: Optically active 3-amino-1-phenylpropanol derivatives can be created through asymmetric reduction reactions using a spiroborate ester catalyst .

- Pharmaceutical Applications: Optically active 3-amino-1-phenylpropanol derivatives are used as building blocks for synthesizing pharmaceutical intermediates, fine chemicals, and other physiologically active substances .

- Related Compounds: Derivatives of benzylamines are known for their roles as neurotransmitter reuptake inhibitors or as potential therapeutic agents against various diseases. Many quinoline derivatives have demonstrated biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Benzylamino vs. Imidazole

A closely related compound, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol (), replaces the benzylamino group with a heterocyclic imidazole ring. Key differences include:

| Property | 3-(Benzylamino)-1-phenylpropan-1-ol | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol |

|---|---|---|

| Substituent Type | Secondary amine (benzylamino) | Aromatic heterocycle (imidazole) |

| Hydrogen Bonding | Single NH donor | Multiple donors (N-H and aromatic N) |

| Basicity | Moderate (pKa ~9-10) | Weakly basic (imidazole pKa ~6-7) |

| Lipophilicity | Higher (logP ~2.5-3.0) | Lower (logP ~1.5-2.0) |

The imidazole analog exhibits stronger hydrogen-bonding capacity due to its aromatic nitrogen atoms, which may enhance crystal packing efficiency. Its crystal structure (space group P2₁/c, Z = 4) reveals intermolecular O-H···N and C-H···π interactions, contributing to a dense lattice .

Pharmacological Relevance

The benzylamino moiety is frequently utilized in drug design. For example, a patent () describes a kinase inhibitor featuring a 4-(benzylamino)-but-2-enamide side chain, highlighting the group’s role in enhancing binding affinity or metabolic stability.

Data Tables

Biological Activity

3-(Benzylamino)-1-phenylpropan-1-ol, also known as 3-BMPP, is a compound characterized by a propanol backbone featuring a benzylamino group. Its molecular formula is . The unique structural features of this compound suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The compound's structure includes:

- A benzyl group which enhances lipophilicity.

- An amino alcohol functionality that may interact with various biological targets.

Biological Activities

Research indicates that 3-BMPP exhibits several notable biological activities:

- Antimicrobial Properties : Initial studies suggest that 3-BMPP may possess antimicrobial activity. Its structural characteristics allow it to interact with microbial membranes or enzymes, potentially inhibiting their function.

- Antiviral Potential : There are indications that 3-BMPP could exhibit antiviral properties, although specific mechanisms and efficacy against particular viruses remain to be fully elucidated.

- Pharmacological Applications : The compound is being explored for its potential therapeutic effects, particularly as an intermediate in the synthesis of more complex bioactive molecules.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct properties of 3-BMPP:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methylphenyl)-3-(methylamino)propan-1-ol | Contains a methyl group on the phenyl ring, affecting its lipophilicity. | |

| 3-(Benzylamino)-1-propanol | Lacks the methyl substitution on nitrogen, potentially altering its bioactivity. | |

| N,N-Dimethyl-3-(phenyl)propanamine | Features dimethyl substitution instead of benzyl, impacting its pharmacokinetics. |

The unique combination of the benzyl and methylamino functionalities in 3-BMPP provides distinct properties that may enhance its efficacy as a pharmaceutical intermediate compared to similar compounds.

Antimicrobial Activity Study

A study investigated the antimicrobial activity of various benzylamine derivatives, including 3-BMPP. The results indicated that compounds with similar structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. Specifically, 3-BMPP showed significant inhibition against Pseudomonas aeruginosa, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Cytokinin Activity Assessment

In a related study focusing on cytokinin activity, several derivatives were tested alongside benzylamine analogs. Although not directly related to 3-BMPP, these findings highlight the importance of structural modifications in determining biological activity within similar chemical classes. The results indicated that specific substituents could enhance receptor binding and activation, which may be relevant for understanding the potential applications of 3-BMPP in plant growth regulation or other biotechnological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.